

Technical Guide: Physical and Biological Characteristics of Triclabendazole Sulfoxide-d3

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Compound of Interest

Compound Name: Triclabendazole sulfoxide-d3

Cat. No.: B12411471

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Introduction

Triclabendazole sulfoxide-d3 is the deuterium-labeled form of Triclabendazole sulfoxide, the main active metabolite of the anthelmintic drug Triclabendazole.[1][2] Triclabendazole is highly effective against the liver fluke species *Fasciola hepatica* and *Fasciola gigantica*. [3][4] Following administration, Triclabendazole is rapidly metabolized in the liver to Triclabendazole sulfoxide and further to Triclabendazole sulfone.[3][5] The sulfoxide metabolite is of significant interest due to its potent anti-parasitic effects and its role in drug interactions.[2][6] The incorporation of deuterium (d3) provides a stable isotope-labeled internal standard essential for quantitative bioanalytical studies, such as mass spectrometry, enabling precise pharmacokinetic and metabolic profiling.[2]

Core Physical and Chemical Properties

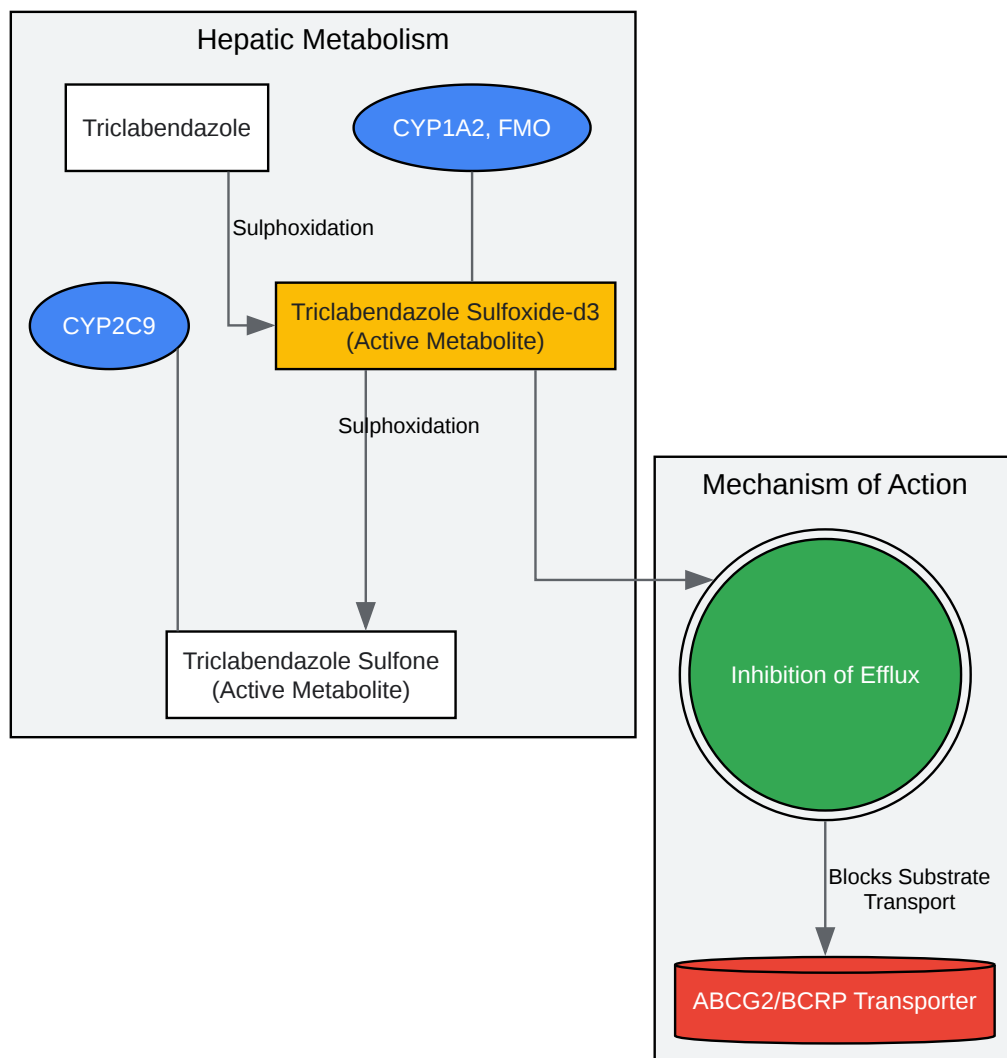
The physical and chemical characteristics of **Triclabendazole sulfoxide-d3** are summarized below. Data for the unlabeled compound are provided for reference where specific data for the deuterated form is not available.

Property	Value	Source(s)
Chemical Name	6-chloro-5-(2,3-dichlorophenoxy)-2-(methyl-d3-sulfinyl)-1H-benzimidazole	[2]
Molecular Formula	C ₁₄ H ₆ D ₃ Cl ₃ N ₂ O ₂ S	[7][8][9]
Molecular Weight	378.68 g/mol	[8][9]
Appearance	White to slightly brown crystalline powder	[10]
Melting Point	Approximately 189°C (with decomposition) for unlabeled form	[10]
Solubility	Soluble in DMSO (70 mg/mL), Ethanol; Insoluble in water.	[6][11]
CAS Number	100648-13-3 (Unlabeled)	[7][12]

Metabolic Pathway and Mechanism of Action

Triclabendazole undergoes extensive first-pass metabolism in the liver. The primary pathway involves the oxidation of the methylthio group to form the active sulfoxide metabolite, a reaction primarily catalyzed by Cytochrome P450 enzymes (CYP1A2) and Flavin-containing monooxygenases (FMO).^{[1][5]} This metabolite is further oxidized to the sulfone form. Triclabendazole sulfoxide exerts its anthelmintic effect by inhibiting tubulin polymerization within the parasite's cells, disrupting vital cellular processes.^[3] Additionally, both Triclabendazole sulfoxide and sulfone have been identified as potent inhibitors of the ATP-binding cassette (ABC) transporter ABCG2/BCRP, which can lead to significant drug-drug interactions.^{[13][14][15]}

Metabolism and Action of Triclabendazole



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Caption: Metabolic activation of Triclabendazole and inhibition of the ABCG2/BCRP transporter.

Experimental Protocols

Determination of Triclabendazole Sulfoxide in Plasma by LC-MS/MS

This protocol provides a robust method for the quantification of Triclabendazole sulfoxide in biological matrices, essential for pharmacokinetic studies. **Triclabendazole sulfoxide-d3** serves as the ideal internal standard.

4.1.1 Materials and Reagents

- Triclabendazole Sulfoxide standard[10]
- **Triclabendazole Sulfoxide-d3** (Internal Standard)
- Acetonitrile (HPLC grade)[16]
- Formic acid (Analytical grade)[16]
- Ultrapure water
- Blank plasma (e.g., ovine, bovine)[16]

4.1.2 Chromatographic Conditions[16]

- HPLC System: Agilent 1200 series or equivalent
- Mass Spectrometer: AB Sciex API 4000 triple quadrupole or equivalent
- Column: Gemini NX-C18 (50 x 2.0 mm, 3 μ m) or similar C18 column
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.6 mL/min
- Gradient: 35% B (0-1 min), 55% B (1-2.5 min), 35% B (2.5-4 min)
- Column Temperature: 30°C

4.1.3 Mass Spectrometry Conditions[16]

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
 - Triclabendazole Sulfoxide: m/z 376.97 \rightarrow 360.10
 - **Triclabendazole Sulfoxide-d3**: m/z 380.0 \rightarrow 363.1 (projected)

4.1.4 Sample Preparation (Protein Precipitation)[16]

- Pipette 100 μ L of plasma sample into a microcentrifuge tube.
- Add 10 μ L of the internal standard working solution (**Triclabendazole sulfoxide-d3**).
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to an HPLC vial for analysis.

4.1.5 Workflow Diagram



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Caption: Workflow for the quantification of Triclabendazole Sulfoxide in plasma via LC-MS/MS.

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